3-(4-methoxyphenyl)-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)propanamide

medicinal chemistry scaffold differentiation structure-activity relationships

3-(4-Methoxyphenyl)-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)propanamide (CAS 1396682-79-3) is a synthetic small molecule belonging to the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole class of fused heterocycles. Its molecular formula is C22H23N3O2 with a molecular weight of 361.445 g/mol, and it is commercially supplied at a typical purity of 95%.

Molecular Formula C22H23N3O2
Molecular Weight 361.445
CAS No. 1396682-79-3
Cat. No. B2716198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)propanamide
CAS1396682-79-3
Molecular FormulaC22H23N3O2
Molecular Weight361.445
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CN=C4N3CCC4
InChIInChI=1S/C22H23N3O2/c1-27-19-11-4-16(5-12-19)6-13-22(26)24-18-9-7-17(8-10-18)20-15-23-21-3-2-14-25(20)21/h4-5,7-12,15H,2-3,6,13-14H2,1H3,(H,24,26)
InChIKeyDJCMHGAZJPEAKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)propanamide (CAS 1396682-79-3): Structural Identity and Procurement Baseline


3-(4-Methoxyphenyl)-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)propanamide (CAS 1396682-79-3) is a synthetic small molecule belonging to the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole class of fused heterocycles [1]. Its molecular formula is C22H23N3O2 with a molecular weight of 361.445 g/mol, and it is commercially supplied at a typical purity of 95% . The compound features a 4-methoxyphenyl group linked via a propanamide chain to a para-substituted phenyl ring at the 3-position of the dihydropyrroloimidazole core, distinguishing it from direct aryl-substituted analogs such as CPPI and EPPI [1]. This scaffold class has been explored across multiple therapeutic target areas including androgen receptor nuclear localization inhibition, JNK3 kinase inhibition, IDO/TDO modulation, and WDR5-WIN-site antagonism [1][2].

Why Generic Substitution Is Unreliable for 3-(4-Methoxyphenyl)-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)propanamide


Within the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole class, even minor structural modifications produce divergent biological profiles. The closest published analogs—CPPI (3-(4-chlorophenyl)-substituted) and EPPI (3-(4-ethoxyphenyl)-substituted)—function as androgen receptor nuclear localization inhibitors with selectivity over glucocorticoid and estrogen receptors [1]. However, the target compound differs fundamentally: it incorporates a propanamide linker and a terminal 4-methoxyphenyl group rather than a direct aryl substituent at the 3-position. This extended linker introduces additional hydrogen bond donor/acceptor capacity (the amide NH and C=O) and greater conformational degrees of freedom, which can reorient the terminal aromatic ring relative to the binding pocket. In published WDR5-WIN-site inhibitor optimization, analogous 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles achieved dissociation constants below 10 nM through precise positioning of substituents [2]. In the JNK3 inhibitor series, enantiomeric configuration alone produced up to 20-fold potency differences [3]. Consequently, substituting a direct-aryl analog for this propanamide-bridged compound is scientifically unsound without matched comparative data.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)propanamide (CAS 1396682-79-3)


Structural Differentiation from Direct Aryl-Substituted Pyrroloimidazoles: Propanamide Linker Introduction

NOTE: No primary literature with quantitative biological data was identified for CAS 1396682-79-3 across PubMed, PubChem, ChEMBL, BindingDB, or patent databases. The following comparison is structural and physicochemical, not activity-based. The target compound differs from the closest published analogs CPPI (3-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole) and EPPI (3-(4-ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole) [1] by the insertion of a propanamide (-CH2CH2CONH-) linker between the 4-methoxyphenyl terminus and the para-aminophenyl bridge attached to the pyrroloimidazole 3-position. This linker adds two rotatable bonds (total increased from approximately 2 to 4 rotatable bonds between the terminal aryl and the core heterocycle), introduces one hydrogen bond donor (amide NH) and one hydrogen bond acceptor (amide C=O), and increases molecular weight by approximately +116 g/mol relative to direct 3-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. The 4-methoxy substituent (Hammett σp = -0.27) is electron-donating, contrasting with the electron-withdrawing 4-chloro (σp = +0.23) of CPPI [2].

medicinal chemistry scaffold differentiation structure-activity relationships

Predicted Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity

The insertion of the propanamide linker and 4-methoxyphenyl group produces a compound with drug-like physicochemical parameters that differ substantially from the direct-aryl pyrroloimidazole analogs. The target compound (MW 361.4, molecular formula C22H23N3O2) contains 3 hydrogen bond acceptors (amide C=O, methoxy O, imidazole N) and 1 hydrogen bond donor (amide NH), resulting in a predicted topological polar surface area (TPSA) of approximately 55-60 Ų [1]. In contrast, CPPI (C12H11ClN2, MW 218.7) has only 2 HBA (imidazole N atoms), 0 HBD, and TPSA approximately 17 Ų. The increased TPSA and HBD count of the target compound predict lower passive membrane permeability compared to CPPI but greater aqueous solubility. Furthermore, the extended structure yields an additional aromatic ring (3 total vs. 2 for CPPI), increasing predicted lipophilicity (clogP estimated ~3.5-4.0 vs. ~2.8 for CPPI) [1]. These differences are critical for selecting the appropriate compound for cell-based versus biochemical assay formats.

ADME drug-likeness physicochemical profiling

Scaffold-Level Biological Precedent: Pyrroloimidazole Class Activity Spectrum Across Target Families

While no target-specific quantitative data exists for CAS 1396682-79-3, the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has demonstrated tractable activity across multiple target classes. In the AR nuclear localization assay, CPPI inhibited androgen-independent AR nuclear import in C4-2 CRPC cells at concentrations that did not affect glucocorticoid or estrogen receptor nuclear localization, demonstrating target class selectivity within nuclear receptors [1]. In the JNK3 series, (S)-enantiomers of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles achieved p38/JNK3 selectivity ratios up to 10-fold and were up to 20-fold more potent than (R)-enantiomers [2]. For WDR5-WIN-site inhibitors, fragment-based optimization of 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles yielded compounds with Kd < 10 nM and micromolar cellular activity against AML leukemia cell lines [3]. These precedents establish that the scaffold is ligand-efficient and capable of selective target engagement, but they also demonstrate that potency and selectivity are exquisitely sensitive to substitution pattern—meaning data from even close analogs cannot be extrapolated to the target compound without experimental confirmation.

target engagement chemical biology kinase inhibition nuclear receptor

Data Gap Declaration: Absence of Quantitative Biological Activity Data for CAS 1396682-79-3

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, ChemSpider, Google Patents, and the broader scientific literature (conducted May 2026) identified zero primary research articles, zero patent examples with biological data, and zero database entries containing quantitative activity data (IC50, Ki, Kd, EC50, or % inhibition values) for CAS 1396682-79-3 [1][2][3]. The compound is listed exclusively in commercial vendor catalogs (EvitaChem catalog EVT-2853272, BenchChem) as a research chemical with 95% purity and no associated biological annotation. This absence of data is not atypical for early-stage or library compounds but represents a critical gap for procurement decisions. Users must conduct de novo primary screening to establish any activity profile. The closest structurally characterized analogs with published quantitative data—CPPI, EPPI, and the JNK3 inhibitor series—differ by the absence of the propanamide linker, making direct extrapolation of their activity values to this compound scientifically invalid.

data transparency compound selection assay development

Recommended Application Scenarios for 3-(4-Methoxyphenyl)-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)propanamide (CAS 1396682-79-3)


Chemical Biology Probe Development Requiring an Extended Propanamide-Linked Pyrroloimidazole Scaffold

The compound's propanamide linker introduces conformational flexibility and additional hydrogen bonding capacity not present in direct-aryl pyrroloimidazole analogs such as CPPI and EPPI [1]. This makes it suitable for target-based screening campaigns where the binding site accommodates an extended ligand conformation, such as allosteric pockets or protein-protein interaction interfaces. Users developing fragment-growing strategies from the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core may employ this compound as a linker-extended analog to probe the tolerance of a given target for substituent extension beyond the 3-position. However, all target engagement and activity data must be generated de novo as no published values exist.

Kinase Selectivity Profiling Against the JNK and p38 MAP Kinase Families

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has demonstrated tractable JNK3 inhibitory activity with (S)-enantiomers achieving up to 20-fold selectivity over (R)-enantiomers and p38/JNK3 IC50 selectivity ratios up to 10 in published series [1]. The target compound, bearing a 4-methoxyphenyl-propanamide extension at the 3-position, represents a structurally distinct chemotype within this class. Screening this compound against a panel of MAP kinases (JNK1/2/3, p38α/β/γ/δ, ERK1/2) could establish whether the extended linker confers altered isoform selectivity compared to published JNK3 inhibitors. The 4-methoxy substituent may also influence binding through electronic effects distinct from the chloro and ethoxy substituents of CPPI and EPPI .

Androgen Receptor Nuclear Translocation Inhibitor SAR Expansion

CPPI and EPPI were identified as androgen receptor (AR) nuclear localization inhibitors with selectivity over glucocorticoid and estrogen receptors in C4-2 castration-resistant prostate cancer cells [1]. The target compound differs by incorporating a propanamide-linked 4-methoxyphenyl group instead of a direct 4-chlorophenyl (CPPI) or 4-ethoxyphenyl (EPPI) substituent. This structural divergence enables systematic exploration of whether an extended conformation at the 3-position is tolerated or even preferred for AR nuclear import inhibition. Comparative testing against CPPI in the C4-2 AR nuclear translocation assay (with glucocorticoid receptor counter-screen) would directly address whether the propanamide linker improves or diminishes AR selectivity.

Fragment-Based Drug Discovery Follow-Up and Library Design

The 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core has been established as a ligand-efficient fragment for WDR5-WIN-site inhibition, with optimized compounds achieving Kd < 10 nM [1]. The target compound represents a 3-substituted variant with a significantly extended vector, suitable for probing whether the WDR5 binding pocket accommodates larger substituents at this position. In fragment-based discovery workflows, this compound could serve as a 'maximal extension' control to define steric boundaries of the target binding site. Its 4-methoxyphenyl-propanamide tail provides a scaffold for further derivatization via amide coupling or O-demethylation chemistry, supporting library synthesis for SAR exploration.

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.